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Compound of Interest

Compound Name: ERAP1-IN-1

Cat. No.: B1671607

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAPL1) is a critical zinc-metalloprotease located in
the endoplasmic reticulum that plays a pivotal role in the final stages of the major
histocompatibility complex (MHC) class | antigen processing pathway. By trimming the N-
terminus of antigenic peptide precursors, ERAP1 generates epitopes of optimal length for
binding to MHC class | molecules, which are subsequently presented on the cell surface to
cytotoxic T lymphocytes. This function places ERAP1 at a crucial checkpoint in the adaptive
immune response.

ERAP1-IN-1 is a potent and selective small molecule inhibitor of ERAP1.[1] It exhibits a dual
mechanism of action, acting as a competitive inhibitor for the processing of longer,
physiologically relevant nonamer peptides, while allosterically activating the hydrolysis of
smaller, fluorogenic substrates.[1] This unique property makes ERAP1-IN-1 a valuable tool for
studying the intricate mechanisms of ERAP1 function and a promising lead compound for the
development of therapeutics targeting immune-related disorders and cancer.

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and biological activity of ERAP1-IN-1. It includes detailed
experimental protocols for key assays and visualizations of relevant biological pathways and
experimental workflows to support researchers in their exploration of ERAP1 modulation.

Chemical Structure and Physicochemical Properties
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ERAP1-IN-1 is a synthetic, non-peptide small molecule. Its chemical identity and key
physicochemical properties are summarized in the tables below.

Identifier Value

4-methoxy-3-{[2-(piperidin-1-yI)-5-

IUPAC Name ) . .
(trifluoromethyl)phenyl]sulfamoyl}benzoic acid

CAS Number 865273-97-8

Molecular Formula C20H21F3N205S

Molecular Weight 458.45 g/mol
O=C(0)C1=CC=C(OC)C(S(=0O)(NC2=CC(C(F

SMILES (©) (OC)C(S(=0)( (C(F)
(F)F)=CC=C2N3CCCCC3)=0)=C1

Property Value Reference

Appearance White to off-white solid [1]

. DMSO: = 250 mg/mL (=
Solubility [1]

545.32 mM)

Powder: -20°C for 3 years; In
Storage [1]
solvent (-80°C): 2 years

Biological Activity and Pharmacological Properties

ERAP1-IN-1 is a highly selective inhibitor of ERAP1, demonstrating significantly lower potency
against the closely related aminopeptidases ERAP2 and Insulin-Regulated Aminopeptidase
(IRAP). Its unique dual mechanism of action provides a valuable tool for dissecting the complex
enzymatic activity of ERAPL.
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Parameter Value Assay Conditions Reference

Inhibition of nonamer
ERAP1 ICso 5.3 uM ) ] [2]
peptide hydrolysis

Inhibition of nonamer
ERAP2 ICso >200 uM _ . [2]
peptide hydrolysis

Inhibition of SIINFEKL
Cellular ECso 1uM antigen presentation [1]

in HelLa cells

Competitive inhibitor
(nonamer peptides);

Mechanism of Action Allosteric activator Biochemical assays [1112]
(fluorogenic

substrates)

While specific pharmacokinetic data for ERAP1-IN-1 is not extensively published, studies on
other selective ERAP1 inhibitors provide insights into the potential in vivo behavior of this class
of compounds. For instance, some selective ERAP1 inhibitors have shown moderate to high
oral bioavailability and half-lives in rats, suggesting that molecules with similar scaffolds can
possess favorable drug-like properties.[3][4]

Signaling Pathways and Experimental Workflows
MHC Class | Antigen Processing and Presentation
Pathway

ERAP1 plays a crucial role in the final step of generating antigenic peptides for presentation by
MHC class | molecules. The following diagram illustrates this pathway and the point of
intervention for ERAP1-IN-1.
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Caption: MHC Class | Antigen Presentation Pathway and ERAP1-IN-1 Inhibition.

Experimental Workflow for ERAP1-IN-1 Characterization

The characterization of ERAP1-IN-1 involves a series of biochemical and cellular assays to

determine its potency, selectivity, and mechanism of action.
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Caption: Experimental Workflow for the Characterization of ERAP1-IN-1.

Detailed Experimental Protocols
Fluorescence-Based ERAP1 Inhibition Assay

This assay measures the allosteric activation of ERAP1 by ERAP1-IN-1 using a small
fluorogenic substrate.

Principle: ERAP1 cleaves the non-fluorescent substrate L-Leucine-7-amido-4-methylcoumarin
(L-AMC), releasing the fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in
fluorescence is proportional to ERAPL1 activity.

Materials:

Recombinant human ERAP1

ERAP1-IN-1

L-Leucine-7-amido-4-methylcoumarin (L-AMC)

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NacCl, 10 puM ZnCl2

96-well black microplates

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

e Prepare a serial dilution of ERAP1-IN-1 in DMSO. Further dilute in Assay Buffer to the
desired final concentrations.

e Add 50 pL of the diluted ERAP1-IN-1 solutions to the wells of a 96-well plate. Include a
DMSO-only control.

e Add 25 pL of recombinant ERAPL1 (e.g., 10 nM final concentration) to each well.

e Pre-incubate the plate at 37°C for 15 minutes.
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« Initiate the reaction by adding 25 pL of L-AMC substrate (e.g., 50 uM final concentration) to
each well.

» Immediately measure the fluorescence intensity at 380 nm excitation and 460 nm emission
every minute for 30-60 minutes at 37°C.

o Calculate the initial reaction rates (Vo) from the linear portion of the fluorescence versus time

curves.

» Plot the reaction rates against the logarithm of the ERAP1-IN-1 concentration and fit the data
to a suitable dose-response curve to determine the ACso (concentration for 50% activation).

Mass Spectrometry-Based ERAP1 Inhibition Assay

This assay determines the ICso of ERAP1-IN-1 for the inhibition of physiologically relevant
peptide trimming.

Principle: ERAP1 is incubated with a nonamer peptide substrate in the presence of ERAP1-IN-
1. The reaction is stopped, and the amount of remaining substrate and/or product is quantified
by mass spectrometry.

Materials:

Recombinant human ERAP1

ERAP1-IN-1

Nonamer peptide substrate (e.g., a known ERAP1 substrate)

Assay Buffer: 50 mM Tris-HCI, pH 7.5, 100 mM NacCl

Quenching Solution: 1% Trifluoroacetic Acid (TFA) in water

MALDI-TOF or LC-MS/MS system
Procedure:

e Prepare a serial dilution of ERAP1-IN-1 in DMSO and then in Assay Buffer.
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e In a 96-well plate, combine 10 pL of the diluted ERAP1-IN-1 solutions with 10 pL of
recombinant ERAP1 (e.g., 5 nM final concentration).

e Pre-incubate at 37°C for 15 minutes.

e Initiate the reaction by adding 10 uL of the nonamer peptide substrate (e.g., 10 uM final
concentration).

¢ Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is
in the linear range.

o Stop the reaction by adding 10 uL of Quenching Solution.

e Analyze the samples by mass spectrometry to quantify the amount of substrate and/or
product.

o Calculate the percent inhibition for each ERAP1-IN-1 concentration relative to the DMSO
control.

» Plot the percent inhibition against the logarithm of the ERAP1-IN-1 concentration and fit the
data to a dose-response curve to determine the ICso value.

Cellular Antigen Presentation Assay

This assay measures the ability of ERAP1-IN-1 to inhibit the processing and presentation of a
specific T-cell epitope in a cellular context.

Principle: Cells expressing a specific MHC class | allele are infected with a recombinant
vaccinia virus encoding a precursor to the SIINFEKL epitope. Inhibition of ERAP1 by ERAP1-
IN-1 will reduce the amount of SIINFEKL presented on the cell surface, which can be detected
by a specific antibody and flow cytometry.[5]

Materials:
e Hela cells expressing H-2Kb

e Recombinant vaccinia virus expressing a precursor to SIINFEKL
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ERAP1-IN-1

Cell culture medium

PE-conjugated anti-SIINFEKL-H-2Kb antibody

Flow cytometer

Procedure:

e Seed HelLa-KP® cells in a 96-well plate and allow them to adhere overnight.

o Treat the cells with various concentrations of ERAP1-IN-1 for 1-2 hours.

« Infect the cells with the recombinant vaccinia virus at a suitable multiplicity of infection (MOI).
 Incubate the infected cells for 4-6 hours to allow for antigen processing and presentation.

e Wash the cells with PBS and stain with the PE-conjugated anti-SIINFEKL-H-2Kb antibody for
30 minutes on ice.

e Wash the cells again to remove unbound antibody.

e Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the
PE signal.

o Calculate the percent inhibition of SIINFEKL presentation for each ERAP1-IN-1
concentration relative to the DMSO-treated control.

» Plot the percent inhibition against the logarithm of the ERAP1-IN-1 concentration and fit the
data to a dose-response curve to determine the ECso value.

Conclusion

ERAP1-IN-1 is a well-characterized, potent, and selective inhibitor of ERAP1 with a unique
dual mechanism of action. Its ability to competitively inhibit the processing of physiologically
relevant peptides while allosterically activating the hydrolysis of small substrates makes it an
invaluable research tool. The data and protocols presented in this technical guide are intended
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to facilitate further investigation into the role of ERAPL1 in health and disease and to support the
development of novel immunomodulatory therapies. Researchers and drug development
professionals can leverage this information to design and execute experiments aimed at
understanding the complex biology of ERAP1 and exploring its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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